6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-(methoxymethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-13-4-7-10-9-6-3-2-5(8)11-12(6)7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJFOKBEZNTZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carbaldehyde with methoxymethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Chemistry
6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.
- Cyclization Reactions: It can engage in further cyclization to form more complex structures.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties: Preliminary studies suggest its effectiveness against certain microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: It has been shown to induce apoptosis in cancer cell lines by activating caspase enzymes. This suggests potential applications in cancer therapy.
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The compound is noted for inhibiting DPP-4, which is relevant for diabetes management by enhancing insulin secretion and lowering blood glucose levels.
Medicinal Chemistry
The compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its ability to modulate specific molecular targets enhances its potential therapeutic applications. The interaction of the chloro and methoxymethyl groups plays a crucial role in its binding affinity and biological activity.
Industrial Applications
In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing processes.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against specific microbial strains | |
| Anticancer Properties | Induced apoptosis in cancer cell lines via caspase activation | |
| DPP-4 Inhibition | Enhanced insulin secretion; potential for diabetes treatment |
Mechanism of Action
The mechanism of action of 6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The chloro and methoxymethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyridazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 3 and 4. Below is a detailed comparison of 6-chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Triazolopyridazine Derivatives
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The methoxymethyl group (logP ~1.5–2.0) provides balanced lipophilicity compared to the more hydrophobic trifluoromethyl (logP ~2.5) or chlorobenzyl (logP ~3.0) groups .
- Chloromethyl derivatives (e.g., C₇H₆Cl₂N₄) are more reactive but prone to hydrolysis, limiting their utility in vivo .
Biological Activity: Antimicrobial Activity: 3-(4-Chlorobenzyl)-6-chloro derivatives exhibit mild to potent antifungal/antibacterial effects, likely due to aryl hydrophobicity enhancing membrane penetration . Enzyme Inhibition: Trifluoromethyl-substituted analogs show micromolar inhibition of BRD4 bromodomains, while methoxymethyl derivatives are primarily intermediates . DPP-4 Inhibition: Piperazine-linked triazolopyridazines (e.g., 6-chloro-3-(m-tolyl) derivatives) demonstrate insulinotropic activity via dipeptidyl peptidase-4 (DPP-4) inhibition .
Synthetic Flexibility :
- Hydrazinyl derivatives (e.g., 6-hydrazinyl-3-aryl) serve as key intermediates for synthesizing Schiff bases or acylhydrazones, enabling diverse pharmacophore modifications .
- Methoxymethyl and chloromethyl groups are introduced via nucleophilic substitution or alkylation of hydrazine precursors .
Structural and Crystallographic Data :
Biological Activity
Overview
6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the class of triazolopyridazines. Its molecular formula is with a molecular weight of 198.61 g/mol. The compound features a chloro group at the 6th position and a methoxymethyl group at the 3rd position on the triazolopyridazine ring . This structure is significant for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes reacting 6-chloropyridazine-3-carbaldehyde with methoxymethylamine in the presence of a base such as sodium hydride, using dimethylformamide as a solvent under elevated temperatures.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been evaluated for its antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma).
- IC50 Values :
- SGC-7901: 0.014 μM
- A549: 0.008 μM
- HT-1080: 0.012 μM
These findings indicate that the compound exhibits potent antiproliferative activity comparable to known agents like Combretastatin A-4 (CA-4) which targets tubulin dynamics during cell mitosis .
The mechanism through which this compound exerts its effects is primarily through inhibition of tubulin polymerization. This disruption leads to cell cycle arrest at the G2/M phase, effectively preventing cancer cell proliferation . Molecular modeling studies suggest that the compound binds to the colchicine site on microtubules, similar to other microtubule-targeting agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Structure | 0.008 - 0.014 | Tubulin polymerization inhibition |
| Combretastatin A-4 | Structure | 0.009 - 0.012 | Tubulin polymerization inhibition |
Additional Biological Activities
Beyond its anticancer properties, there is emerging interest in exploring other biological activities of this compound:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties that warrant further investigation.
- Pharmaceutical Applications : The compound may serve as an intermediate in synthesizing novel therapeutic agents targeting various diseases.
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
In a study involving a series of related triazolopyridazines, researchers synthesized multiple derivatives and assessed their biological activity. The most potent derivative displayed IC50 values in the low nanomolar range against several cancer cell lines, confirming the efficacy of this scaffold in drug development . -
Mechanistic Insights :
Detailed mechanistic studies revealed that compounds similar to this compound disrupt microtubule dynamics by binding to specific sites on tubulin. This interaction not only affects cell division but also induces apoptosis in cancer cells through various signaling pathways .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
